![molecular formula C24H29NO4 B1615714 Pibaxizine CAS No. 82227-39-2](/img/structure/B1615714.png)
Pibaxizine
Overview
Description
Pibaxizine is a diphenylmethyl piperazine derivative . It is a histamine H1 receptor antagonist . Animal experiments have shown that it has spasmolytic properties for smooth muscle, particularly in the bronchi, as well as anticholinergic and anti-serotonin activities .
Synthesis Analysis
While specific synthesis methods for Pibaxizine were not found, general methods for the synthesis of piperazine derivatives have been reported . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Chemopreventive Effects in Nonmelanoma Skin Cancer
Piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), has been studied for its potential in the prevention and treatment of nonmelanoma skin cancer. It suppresses proinflammatory enzymes like cyclo-oxygenases, downregulates prostaglandins, and inhibits polyamine production. Piroxicam's ability to induce tumor cell apoptosis and suppress metalloproteinase activities has been highlighted as part of its action against skin carcinogenesis (Campione et al., 2015).
Activity Against Pneumocystis Carinii and Toxoplasma Gondii
Piroxicam has shown potent activities against Pneumocystis carinii and Toxoplasma gondii. Its efficacy, compared to conventional antifolates, suggests its potential as a potent antitoxoplasma and antipneumocystis agent, offering pharmacologic and clinical advantages over current treatments (Kovacs et al., 1988).
Neurological Studies in Monogastric Animals
Studies on the neurological effects of piroxicam in monogastric animals have been conducted, focusing on its acute toxicity and potential for secondary poisoning in animals. Such research provides important insights into the safety and environmental impact of the drug (Saganuwan & Orinya, 2016).
Anxiolytic Properties of Phytochemically Characterized Extracts
Research into the anxiolytic properties of phytochemically characterized extracts containing piroxicam has been conducted. These studies contribute to understanding the drug's potential applications in treating anxiety disorders (Grundmann et al., 2008).
Hydrogel Carriers for Anti-inflammatory and Anti-Cancer Applications
Piroxicam has been studied for its incorporation into smart hydrogels, demonstrating its potential as an anti-inflammatory and anti-cancer drug. Research in this area explores new ways of drug delivery and controlled release (Tamasi et al., 2008).
Metabolism Studies in Laboratory Animals
Understanding the metabolism of piroxicam in various animal models is crucial for its safe and effective use. Studies have examined how piroxicam is metabolized in laboratory animals, providing insights into its pharmacokinetics and potential interactions (Hobbs & Twomey, 1981).
Synthesis and Structural Studies
Research on the synthesis and structural analysis of piroxicam and its derivatives has been conducted. Such studies are essential for developing new pharmaceutical formulations and understanding the drug's chemical properties (Kanwal et al., 2018).
Mechanism of Action
properties
IUPAC Name |
2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c26-23(27)19-29-18-17-28-16-15-25-13-11-22(12-14-25)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10H,11-19H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUBBNQZNBTUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002573 | |
Record name | (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pibaxizine | |
CAS RN |
82227-39-2 | |
Record name | Pibaxizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082227392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIBAXIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224TL37A39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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